molecular formula C20H20N2 B14181701 3-(2-Methylpropyl)-2-phenyl-5H-imidazo[2,1-A]isoindole CAS No. 918892-42-9

3-(2-Methylpropyl)-2-phenyl-5H-imidazo[2,1-A]isoindole

Cat. No.: B14181701
CAS No.: 918892-42-9
M. Wt: 288.4 g/mol
InChI Key: UWXDVBQTEZPLSL-UHFFFAOYSA-N
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Description

3-(2-Methylpropyl)-2-phenyl-5H-imidazo[2,1-A]isoindole is a complex organic compound that belongs to the class of isoindole derivatives Isoindole derivatives are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Methylpropyl)-2-phenyl-5H-imidazo[2,1-A]isoindole typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-phenylimidazole with 2-methylpropyl bromide in the presence of a base can lead to the formation of the desired compound through nucleophilic substitution followed by cyclization .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

3-(2-Methylpropyl)-2-phenyl-5H-imidazo[2,1-A]isoindole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction can produce amines or alcohols .

Scientific Research Applications

3-(2-Methylpropyl)-2-phenyl-5H-imidazo[2,1-A]isoindole has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(2-Methylpropyl)-2-phenyl-5H-imidazo[2,1-A]isoindole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Its ability to undergo diverse chemical reactions and its potential biological activities make it a valuable compound for research and industrial purposes .

Properties

CAS No.

918892-42-9

Molecular Formula

C20H20N2

Molecular Weight

288.4 g/mol

IUPAC Name

3-(2-methylpropyl)-2-phenyl-5H-imidazo[2,1-a]isoindole

InChI

InChI=1S/C20H20N2/c1-14(2)12-18-19(15-8-4-3-5-9-15)21-20-17-11-7-6-10-16(17)13-22(18)20/h3-11,14H,12-13H2,1-2H3

InChI Key

UWXDVBQTEZPLSL-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=C(N=C2N1CC3=CC=CC=C32)C4=CC=CC=C4

Origin of Product

United States

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